4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C17H15FN4O2S. This compound is part of the triazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-fluorophenylhydrazine, followed by cyclization with thiourea under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Scientific Research Applications
4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death . It can also interact with DNA, causing damage and preventing replication . The exact pathways and molecular targets are still under investigation, but these interactions highlight its potential as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol include:
- 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H15FN4O2S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4O2S/c1-23-14-7-8-15(24-2)12(9-14)10-19-22-16(20-21-17(22)25)11-3-5-13(18)6-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
OQJLXBDFYSKIFQ-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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